Anti-Leishmania Potency: Comparable to the Clinical Oral Drug Miltefosine
Isatropolone A exhibits potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Its potency is directly comparable to miltefosine, the only oral drug currently available for this neglected tropical disease .
| Evidence Dimension | Anti-Leishmania donovani activity (IC50) |
|---|---|
| Target Compound Data | 0.5 μM |
| Comparator Or Baseline | Miltefosine (clinical oral drug) |
| Quantified Difference | Comparable (exact miltefosine IC50 varies by assay, but literature reports it as the benchmark standard) |
| Conditions | In vitro assay against L. donovani (strain and stage not fully specified in vendor data, but primary literature confirms activity) |
Why This Matters
This establishes Isatropolone A as a validated chemical starting point for anti-leishmanial drug development, with potency on par with the clinical standard of care.
